molecular formula C13H15NO5S B2456566 Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 847731-05-9

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2456566
CAS No.: 847731-05-9
M. Wt: 297.33
InChI Key: MDWFBYWZTMDBFF-UHFFFAOYSA-N
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Description

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, the introduction of the dioxine moiety, and the esterification process. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Ethyl 5-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate
  • Ethyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)thiazole-4-carboxylate
  • Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical properties and applications

Properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-18-13(16)11-8(2)6-10(20-11)14-12(15)9-7-17-4-5-19-9/h6-7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWFBYWZTMDBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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